![molecular formula C6H8N4O4 B14923375 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid](/img/structure/B14923375.png)
2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid
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Overview
Description
2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitro group at the 3-position of the triazole ring and a butanoic acid moiety attached to the nitrogen atom of the triazole ring
Preparation Methods
The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 3-nitro-1H-1,2,4-triazole with a suitable butanoic acid derivative. One common method involves the alkylation of 3-nitro-1H-1,2,4-triazole with haloalkylbutanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Scientific Research Applications
2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, especially in the development of new materials and energetic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and the triazole ring are likely to play key roles in its biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid can be compared with other similar compounds, such as:
3-nitro-1H-1,2,4-triazole: This compound lacks the butanoic acid moiety and is primarily used as an intermediate in the synthesis of other triazole derivatives.
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound has a methyl group instead of a nitro group and an acetic acid moiety instead of a butanoic acid moiety.
The uniqueness of this compound lies in its combination of a nitro group and a butanoic acid moiety, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Biological Activity
2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C6H8N4O4 |
Molecular Weight | 200.15 g/mol |
CAS Number | 1184528-09-3 |
The presence of a triazole ring and a nitro group enhances its reactivity and biological interactions, making it a candidate for various applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties , particularly against a range of pathogens. Triazole derivatives are known to inhibit the growth of fungi and bacteria. The specific mechanisms through which this compound exerts its antimicrobial effects include:
- Inhibition of cell wall synthesis : Triazoles interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.
- Disruption of metabolic pathways : The compound may interact with enzymes involved in microbial metabolism.
Studies have shown that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi .
Antifungal Activity
The antifungal properties of this compound are attributed to its ability to disrupt fungal cell membrane integrity and function. It has been observed that compounds similar to this compound can be effective against common fungal pathogens such as Candida species and Aspergillus species .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of the nitro group in this compound enhances its reactivity compared to other triazole compounds. This modification can lead to increased binding affinity with biological targets such as enzymes or receptors involved in microbial metabolism .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Inhibition : In another study, the compound was tested against various fungi, showing promising results in inhibiting growth at low concentrations .
- Mechanism Exploration : Investigations into its mode of action revealed that it disrupts cellular processes in pathogens, potentially leading to cell death .
Properties
Molecular Formula |
C6H8N4O4 |
---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
2-(3-nitro-1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C6H8N4O4/c1-2-4(5(11)12)9-3-7-6(8-9)10(13)14/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
KXBZATNSBFKDGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=NC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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